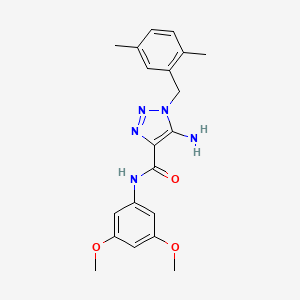

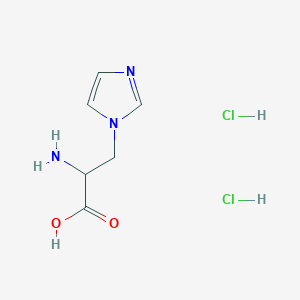

2-Amino-3-imidazol-1-ylpropanoic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

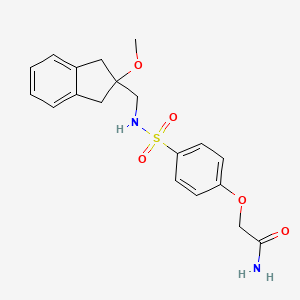

“2-Amino-3-imidazol-1-ylpropanoic acid;dihydrochloride” is a compound with the CAS Number: 166331-05-1 . It has a molecular weight of 242.1 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C7H11N3O2.2ClH/c1-4-6(10-3-9-4)2-5(8)7(11)12;;/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H . This indicates the presence of an imidazole ring and a carboxylic acid group in the molecule . Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 242.1 .Aplicaciones Científicas De Investigación

1. Corrosion Inhibition

2-Amino-3-imidazol-1-ylpropanoic acid derivatives have been investigated as effective corrosion inhibitors. One study synthesized novel amino acids-based corrosion inhibitors, showing high inhibition efficiency for mild steel. The inhibitors were characterized by electrochemical impedance and potentiodynamic polarization methods, revealing the adsorption behavior and protective film formation on metal surfaces (Srivastava et al., 2017).

2. Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using 2-amino-3-imidazol-1-ylpropanoic acid derivatives. For instance, the synthesis of protic hydroxylic ionic liquids with nitrogenous centers and variable basicity, employing reactions with butyl glycidyl ether, has been reported (Shevchenko et al., 2017). Another study involved synthesizing imidazole analogs for antimicrobial activity, showing potent bioactivity against pathogenic fungi and bacteria (Dahiya, 2008).

3. Bioimaging and Sensor Development

Compounds derived from 2-amino-3-imidazol-1-ylpropanoic acid have been utilized in bioimaging and sensor development. A study reported the synthesis of a fluorescent probe for hypochlorous acid, which showed high selectivity and sensitivity in a mixed aqueous medium, and could be used for imaging in living cells (Zhao et al., 2017).

4. Synthesis of Imidazole Derivatives

Imidazole derivatives synthesized from amino acid alkyl ester hydrochlorides and 2-oxoaldehydes, using selenium dioxide, have been reported. This study highlights the unique role of selenium dioxide in the regioselective synthesis of these compounds (Padala et al., 2016).

5. Steel Corrosion Inhibition

Amino acid compounds derived from 2-amino-3-imidazol-1-ylpropanoic acid have been evaluated as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds demonstrated effective corrosion inhibition via electrochemical and theoretical approaches (Yadav et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-amino-3-imidazol-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-9-2-1-8-4-9;;/h1-2,4-5H,3,7H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXHODBHUFEQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)

![3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2434026.png)

![1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2434028.png)

![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)